7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide
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Overview
Description
7-oxa-1lambda6-thia-2-azaspiro[44]nonane-1,1-dione is a spirocyclic compound characterized by a unique structure that includes oxygen, sulfur, and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxa-1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the use of radical chemistry to construct the spiro-heterocycle . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-oxa-1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
7-oxa-1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-oxa-1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-oxa-1lambda6-thia-2-azaspiro[4.4]nonane-1,1-dione is unique due to the presence of an oxygen atom in its spirocyclic ring system, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this feature.
Properties
Molecular Formula |
C6H11NO3S |
---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
7-oxa-1λ6-thia-2-azaspiro[4.4]nonane 1,1-dioxide |
InChI |
InChI=1S/C6H11NO3S/c8-11(9)6(1-3-7-11)2-4-10-5-6/h7H,1-5H2 |
InChI Key |
DLWZUVSSRMFTFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNS(=O)(=O)C12CCOC2 |
Origin of Product |
United States |
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